molecular formula C21H19FN2O4 B2546237 Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1358224-36-8

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2546237
CAS No.: 1358224-36-8
M. Wt: 382.391
InChI Key: LOCLUTHUVDPMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorescence Applications
Research has explored the synthesis and potential applications of quinoline derivatives, focusing on their fluorescent properties and structural analyses. One study discussed the synthesis of naphthalimide derivatives through the Claisen rearrangement, analyzing their fluorescence spectra to understand the relationship between molecular structure and spectral characteristics (Inada et al., 1972). Another research synthesized 4,5,8-trimethoxy derivatives of anthracene, showing improved systemic exposure, highlighting the versatility of quinoline derivatives in medicinal chemistry (Owton et al., 1995).

Fluorophore Development for Biomedical Analysis
The creation of novel fluorophores, such as 6-methoxy-4-quinolone, for biomedical analysis exemplifies the applicability of quinoline derivatives in developing fluorescent labeling reagents. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for diverse analytical applications (Hirano et al., 2004).

Crystal Engineering with Fluorine Substituted Isoquinolines
Research on the crystal structures of fluorine-substituted isoquinolines has provided insights into the role of organic fluorine in modulating molecular interactions and packing features in crystals. This research supports the utility of fluorine modifications in quinoline derivatives for tailoring material properties (Choudhury et al., 2006).

Antibacterial Agents Development
Quinoline derivatives have been explored for their antibacterial properties, with studies synthesizing compounds that exhibit high activity and specificity against bacterial dihydrofolate reductase. This indicates their potential as antibacterial agents, contributing to the development of new antibiotics (Johnson et al., 1989).

Synthetic and Crystallographic Studies
A novel synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, including crystallographic studies, underscores the advancements in synthetic methodologies and structural elucidation of quinoline derivatives. These studies contribute to a deeper understanding of their chemical and physical properties (Kovalenko et al., 2019).

Properties

IUPAC Name

methyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-12-4-6-15(8-13(12)2)23-20(25)11-28-19-10-18(21(26)27-3)24-17-7-5-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCLUTHUVDPMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.